molecular formula C14H15N5S B6446346 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole CAS No. 2549065-00-9

1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole

Cat. No.: B6446346
CAS No.: 2549065-00-9
M. Wt: 285.37 g/mol
InChI Key: JNIJSTJYIIMMIG-UHFFFAOYSA-N
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Description

1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a synthetic small molecule of significant interest in neuropharmacological research, primarily for its potential role as a high-affinity agonist of the Histamine H3 Receptor (H3R) . The H3R is a G-protein coupled receptor (GPCR) that functions as an auto- and heteroreceptor, regulating the release of key neurotransmitters such as histamine, acetylcholine, dopamine, and serotonin in the central nervous system . This regulatory function makes H3R a compelling target for investigating therapeutic interventions for cognitive disorders, sleep-wake regulation, and other central nervous system conditions . The core structure of this compound, featuring a 4-(3-aminoazetidin-1-yl)pyrimidine scaffold, has been identified as a privileged chemotype for developing potent non-imidazole H3R agonists . This is a key advancement, as early-generation H3R agonists were typically imidazole derivatives associated with drawbacks such as cytochrome P450 inhibition and poor brain penetration . By replacing the imidazole ring with a distinct heterocyclic system, this compound class aims to provide improved drug-like properties and serve as a superior tool for fundamental research . The proposed mechanism of action involves the activation of H3R, which in turn modulates intracellular signaling pathways, including the inhibition of cyclic adenosine monophosphate (cAMP) production . In vivo studies on structurally similar compounds have demonstrated central nervous system activity, such as amnesic effects in social recognition tests, confirming their ability to cross the blood-brain barrier and engage the target receptor . Consequently, this compound offers researchers a valuable chemical probe to elucidate the physiological roles of H3R and explore novel treatment paradigms for CNS diseases.

Properties

IUPAC Name

4-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5S/c1-10-7-20-13-12(10)16-8-17-14(13)19-5-11(6-19)4-18-3-2-15-9-18/h2-3,7-9,11H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIJSTJYIIMMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=C1N=CN=C2N3CC(C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Multicomponent Approach

A streamlined method involves simultaneous azetidine substitution and imidazole incorporation via a multicomponent reaction. This approach leverages pre-functionalized azetidine derivatives (e.g., 3-(imidazol-1-ylmethyl)azetidine) in the initial SNAr step, reducing the number of isolation steps. However, yields are typically lower (~50%) due to competing side reactions.

Coupling Strategies

Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) offers an alternative for attaching azetidine to the thienopyrimidine core. This method avoids harsh SNAr conditions but requires specialized ligands and inert atmospheres.

Analytical Characterization

Critical spectroscopic data for intermediate and final compounds include:

Compound1H NMR (δ, ppm) MS (m/z)
4-Chloro-7-methylthieno[3,2-d]pyrimidine2.65 (s, 3H, CH₃), 7.45 (s, 1H, thiophene), 8.90 (s, 1H, pyrimidine)197 [M+H]⁺
4-Azetidin-1-yl-7-methylthieno[3,2-d]pyrimidine2.60 (s, 3H, CH₃), 3.20–3.40 (m, 4H, azetidine), 4.50 (m, 1H, azetidine), 7.30 (s, 1H, thiophene)235 [M+H]⁺
Final Product2.62 (s, 3H, CH₃), 3.10–3.35 (m, 4H, azetidine), 4.15 (d, 2H, CH₂), 7.05–7.60 (m, 3H, imidazole/thiophene)328 [M+H]⁺

Challenges and Optimization Strategies

  • Azetidine Stability: The strained azetidine ring is prone to ring-opening under acidic or high-temperature conditions. Using mild bases (e.g., K₂CO₃ instead of NaOH) and lower reaction temperatures mitigates this.

  • Regioselectivity in Bromination: Radical bromination must target the methyl group exclusively. Alternative methods, such as Appel reaction with CBr₄ and PPh₃, offer better selectivity.

  • Imidazole Reactivity: Imidazole’s dual nucleophilic sites (N1 and N3) necessitate careful base selection. Cs₂CO₃ favors N1 alkylation, minimizing N3 byproducts.

Industrial-Scale Considerations

For large-scale synthesis, continuous flow reactors improve heat transfer and reduce reaction times for SNAr and bromination steps. Solvent recycling (e.g., DMF recovery via distillation) enhances cost-efficiency. Regulatory compliance necessitates rigorous purification via column chromatography or recrystallization to achieve >99% purity .

Chemical Reactions Analysis

Types of Reactions

1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and biological activity.

    Reduction: Reduction reactions can remove oxygen or add hydrogen atoms, potentially modifying the compound’s pharmacokinetic properties.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can replace specific atoms or groups within the molecule, leading to derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated the antitumor potential of compounds related to 7-methylthieno[3,2-d]pyrimidine derivatives. For instance, compounds designed with similar scaffolds showed promising inhibitory activity against tumor cells by targeting specific enzymes involved in cancer progression. The mechanism often involves inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

Inhibitory Effects on Enzymes

The compound exhibits significant activity against enzymes such as DHFR and other targets implicated in cancer and inflammatory diseases. The structural modifications in the thieno[3,2-d]pyrimidine framework enhance binding affinity and selectivity towards these enzymes, providing a basis for further drug development .

Drug Design and Development

In silico studies have been utilized to optimize the design of 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole derivatives. Molecular docking simulations indicate favorable interactions with target proteins, suggesting that further modifications could yield compounds with enhanced efficacy and reduced side effects .

Case Studies

Study Findings Implications
Synthesis and Antitumor ActivityA series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested against various cancer cell lines.The results indicated that modifications at the 7-position significantly improved antitumor activity.
In Silico Drug DesignMolecular docking studies revealed that the compound effectively binds to DHFR with a binding energy lower than traditional inhibitors like methotrexate (MTX).This suggests potential for developing new therapeutics with improved specificity and potency.

Mechanism of Action

The mechanism of action of 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole involves its interaction with specific molecular targets within biological systems. The compound’s heterocyclic structure allows it to bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use, but common mechanisms include inhibition of enzyme activity, receptor modulation, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Baricitinib (JAK Inhibitor)

  • Structure : {1-(Ethylsulfonyl)-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile
  • Key Differences: Replaces the thieno[3,2-d]pyrimidine core with a pyrrolo[2,3-d]pyrimidine (five-membered pyrrole fused to pyrimidine). Contains an ethylsulfonyl group and a pyrazole linker instead of a direct azetidine-imidazole connection.

N-(1-{7-Methylthieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)cyclobutanecarboxamide

  • Structure : Piperidine replaces azetidine, with a cyclobutanecarboxamide substituent.
  • Key Differences :
    • Six-membered piperidine ring vs. strained four-membered azetidine.
    • Cyclobutanecarboxamide may enhance metabolic stability compared to the imidazole group.
  • Implications : Piperidine’s conformational flexibility could reduce target selectivity compared to the rigid azetidine in the target compound .

Heterocyclic Core Variations

2-Methyl-1-({1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}methyl)-1H-imidazole

  • Structure: Triazolo[4,3-b]pyridazine core instead of thienopyrimidine.
  • Key Differences :
    • Trifluoromethyl group on the triazole ring increases electron-withdrawing effects.
    • Pyridazine core alters π-π stacking interactions with targets.
  • Implications : The trifluoromethyl group may improve metabolic stability but reduce solubility compared to the 7-methyl group in the target compound .

Methyl 1-[(6-Methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate

  • Structure : Benzoimidazole with a pyrimidine-carboxylate substituent.
  • Key Differences :
    • Methoxy and carboxylate groups enhance hydrophilicity.
    • Benzoimidazole provides a larger aromatic surface area.
  • Implications: Increased polarity may limit blood-brain barrier penetration compared to the target compound’s thienopyrimidine-azetidine system .

Substituent Effects on Pharmacokinetics and Binding

Compound Core Structure Key Substituents Molecular Weight Potential Pharmacological Impact
Target Compound Thieno[3,2-d]pyrimidine 7-Methyl, azetidine-imidazole linker Not reported High rigidity, moderate lipophilicity
Baricitinib Pyrrolo[2,3-d]pyrimidine Ethylsulfonyl, pyrazole linker 371.42 JAK inhibition, clinical use in AD/RA
Compound Triazolo[4,3-b]pyridazine CF₃, azetidine-imidazole linker 337.30 Enhanced metabolic stability
N-(1-{7-Methylthieno...piperidin-4-yl) Thieno[3,2-d]pyrimidine Piperidine, cyclobutanecarboxamide Not reported Increased flexibility, metabolic stability

Research Findings and Inferences

  • Synthetic Accessibility: The target compound’s azetidine-thienopyrimidine linkage may require precise N-alkylation steps, similar to methods used for methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole derivatives .
  • Biological Targets: Thienopyrimidine cores are prevalent in kinase inhibitors (e.g., EGFR, JAK). The 7-methyl group may optimize steric interactions in hydrophobic binding pockets, as seen in baricitinib’s pyrrolopyrimidine-based design .
  • Selectivity : Azetidine’s strain and rigidity could confer higher selectivity for specific kinase conformations compared to piperidine-based analogs .

Biological Activity

The compound 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole is a derivative of imidazole and thieno[3,2-d]pyrimidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Molecular Characteristics

  • Molecular Formula : C₁₃H₁₅N₃S
  • Molecular Weight : 241.35 g/mol
  • CAS Number : Not explicitly listed but related compounds include 7-Methylthieno[3,2-d]pyrimidin-4(1H)-one (CAS# 175137-13-0) .

Structural Features

The compound features:

  • An imidazole ring that contributes to its biological activity.
  • A thieno[3,2-d]pyrimidine moiety, known for various pharmacological effects.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[2,3-d]pyrimidine exhibit significant antitumor activity. For instance, compounds synthesized from this scaffold have shown inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells. The presence of a sulfur atom at position 7 enhances binding affinity compared to traditional inhibitors like methotrexate .

Antimicrobial Properties

Imidazole derivatives are well-known for their antimicrobial properties. Research has demonstrated that compounds containing the imidazole ring show activity against various bacterial strains. A study highlighted the antibacterial efficacy of nitroimidazoles against anaerobic bacteria by disrupting DNA synthesis through radical formation .

Anti-inflammatory and Analgesic Effects

Compounds with imidazole structures have been reported to possess anti-inflammatory and analgesic properties. A review of 1,3-diazole derivatives indicated their potential in treating inflammatory conditions . Specific derivatives were noted for their ability to inhibit pro-inflammatory cytokines, suggesting a mechanism that could be exploited in therapeutic settings.

Synthesis and Evaluation

A series of studies focused on synthesizing imidazole derivatives and evaluating their biological activities:

  • Synthesis Methodology : Compounds were synthesized via cyclization reactions involving aminopyridines and chloro ketones . The resulting derivatives were screened for biological activity.
  • Activity Screening : In vitro assays demonstrated varying degrees of cytoprotective properties against gastric ulcers and antimicrobial activities against Gram-positive and Gram-negative bacteria.

Comparative Biological Activity Table

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor10
Compound BAntibacterial5
Compound CAnti-inflammatory15

Q & A

Q. What are the optimal synthetic routes for 1-[(1-{7-methylthieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling azetidine derivatives with thienopyrimidine precursors. For example, analogous imidazole-thienopyrimidine hybrids (e.g., compounds in ) are synthesized via nucleophilic substitution or click chemistry under controlled conditions (e.g., DMF as solvent, Cu(I) catalysis). Purity validation requires HPLC (≥95% purity, as in ) coupled with spectroscopic characterization (¹H/¹³C NMR, IR) to confirm structural integrity. Elemental analysis (C, H, N, S) should align with theoretical values within ±0.4% deviation .

Q. Which spectroscopic techniques are critical for characterizing the compound’s structure and stability?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm for thienopyrimidine), azetidine methylene (δ 3.5–4.5 ppm), and imidazole protons (δ 7.2–7.8 ppm). Compare with analogous structures in and .
  • IR Spectroscopy : Identify key functional groups (e.g., C=N stretch ~1600 cm⁻¹, C-S stretch ~690 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <5 ppm error.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggested for similar compounds in ) .

Q. How can researchers design initial biological assays to evaluate the compound’s activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs. For instance, thienopyrimidine-azetidine hybrids () often target kinases or antimicrobial pathways. Use:
  • Enzyme Inhibition Assays : Measure IC₅₀ against recombinant kinases (e.g., EGFR, VEGFR) via fluorescence polarization.
  • Microplate-based Antimicrobial Screening : Test against Gram-positive/-negative bacteria (e.g., S. aureus, E. coli) using broth microdilution (MIC values). Include positive controls (e.g., ciprofloxacin) and solvent blanks .

Advanced Research Questions

Q. How can computational methods predict the compound’s binding affinity and guide SAR studies?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinase ATP-binding pockets). For example, highlights docking poses of similar compounds with RMSD <2.0 Å.
  • QSAR Modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (logP, polar surface area) with activity data. Tools like MOE or RDKit enable descriptor calculation.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (e.g., RMSF <1.5 Å for key residues) .

Q. What strategies resolve contradictions in reactivity data during synthesis optimization?

  • Methodological Answer :
  • Design of Experiments (DoE) : Apply factorial designs (e.g., Box-Behnken) to isolate variables (temperature, catalyst loading). emphasizes statistical optimization for reaction yield/purity.
  • In Situ Monitoring : Use ReactIR or HPLC-MS to track intermediate formation (e.g., azetidine ring-opening byproducts).
  • Controlled Replication : Repeat reactions with purified intermediates (e.g., column chromatography, ) to eliminate impurity-driven anomalies .

Q. How can reaction kinetics and mechanistic studies improve yield in large-scale synthesis?

  • Methodological Answer :
  • Rate Law Determination : Use pseudo-first-order kinetics under varying [substrate] and [catalyst]. For azetidine coupling (), rate ≈k[Cu(I)][thienopyrimidine].
  • Isotope Labeling : Introduce ¹³C or ²H at reactive sites (e.g., azetidine methylene) to trace mechanistic pathways via NMR.
  • Scale-up via Flow Chemistry : Optimize residence time and mixing using microreactors (e.g., Corning AFR) to maintain >90% yield .

Q. What analytical approaches characterize polymorphic forms or hydrate/solvate formation?

  • Methodological Answer :
  • PXRD : Compare diffraction patterns (e.g., 2θ = 10–30°) to identify polymorphs.
  • DSC/TGA : Detect phase transitions (e.g., endothermic peaks for hydrate loss).
  • Dynamic Vapor Sorption (DVS) : Measure hygroscopicity (e.g., ≤0.5% weight gain at 75% RH) to assess storage stability. Reference standards from and ensure reproducibility .

Methodological Notes

  • Data Interpretation : Cross-validate contradictory results (e.g., bioactivity vs. solubility) using orthogonal assays (SPR for binding affinity, shake-flask for logD).
  • Safety Protocols : Follow GHS guidelines () for handling sulfinyl intermediates (P261: avoid inhalation; P305+P351+P338: eye exposure protocol).
  • Open Science Tools : Leverage ICReDD’s reaction path search methods () for computational-experimental feedback loops.

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